molecular formula C16H12O B12290883 1-Hydroxy-2-phenylnaphthalene CAS No. 60433-62-7

1-Hydroxy-2-phenylnaphthalene

Cat. No.: B12290883
CAS No.: 60433-62-7
M. Wt: 220.26 g/mol
InChI Key: AVVFSYNLQVDQID-UHFFFAOYSA-N
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Description

1-Hydroxy-2-phenylnaphthalene is an organic compound with the molecular formula C16H12O It is a derivative of naphthalene, where a hydroxyl group is attached to the first carbon and a phenyl group is attached to the second carbon of the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Hydroxy-2-phenylnaphthalene can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of naphthalene with benzoyl chloride, followed by reduction and subsequent cyclization to form the desired product. The reaction typically requires a Lewis acid catalyst such as aluminum chloride and is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-Hydroxy-2-phenylnaphthalene undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.

    Reduction: The compound can be reduced to form a dihydro derivative.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products:

    Oxidation: Formation of 1-keto-2-phenylnaphthalene or 1-carboxy-2-phenylnaphthalene.

    Reduction: Formation of 1,2-dihydroxy-2-phenylnaphthalene.

    Substitution: Formation of halogenated derivatives such as 1-hydroxy-2-(4-bromophenyl)naphthalene.

Scientific Research Applications

1-Hydroxy-2-phenylnaphthalene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antibacterial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of anti-inflammatory and anticancer agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Hydroxy-2-phenylnaphthalene involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, affecting their structure and function. The phenyl group can participate in π-π interactions with aromatic amino acids in proteins, influencing their activity. These interactions can lead to changes in cellular processes, such as enzyme inhibition or activation, ultimately resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

1-Hydroxy-2-phenylnaphthalene can be compared with other similar compounds, such as:

    1-Hydroxy-2-naphthoic acid: Similar structure but with a carboxyl group instead of a phenyl group, leading to different chemical properties and applications.

    2-Phenyl-1-naphthol: Similar structure but with the hydroxyl and phenyl groups swapped, resulting in different reactivity and biological activity.

    Phenyl 1-hydroxy-2-naphthoate: An ester derivative with different solubility and stability properties.

The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

60433-62-7

Molecular Formula

C16H12O

Molecular Weight

220.26 g/mol

IUPAC Name

2-phenylnaphthalen-1-ol

InChI

InChI=1S/C16H12O/c17-16-14-9-5-4-8-13(14)10-11-15(16)12-6-2-1-3-7-12/h1-11,17H

InChI Key

AVVFSYNLQVDQID-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3C=C2)O

Origin of Product

United States

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